molecular formula C13H16F3NO B3123513 4-(4-Trifluoromethylbenzyloxy)piperidine CAS No. 308386-14-3

4-(4-Trifluoromethylbenzyloxy)piperidine

Cat. No.: B3123513
CAS No.: 308386-14-3
M. Wt: 259.27 g/mol
InChI Key: LMVLSUOIHAVRGU-UHFFFAOYSA-N
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Description

4-(4-Trifluoromethylbenzyloxy)piperidine is a piperidine derivative featuring a benzyloxy group at the 4-position of the piperidine ring, with a trifluoromethyl (-CF₃) substituent at the para position of the benzyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry for targeting central nervous system (CNS) receptors and enzymes . Its synthesis typically involves nucleophilic substitution, Mannich reactions, or coupling strategies, as seen in structurally related compounds .

Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methoxy]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-10(2-4-11)9-18-12-5-7-17-8-6-12/h1-4,12,17H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVLSUOIHAVRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Trifluoromethylbenzyloxy)piperidine can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Trifluoromethylbenzyloxy)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(4-Trifluoromethylbenzyloxy)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethylbenzyloxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compound Name Structural Difference Biological Target/Activity Key Findings Reference
4-(4-Trifluoromethoxy-phenyl)-piperidine Trifluoromethoxy (-OCF₃) instead of benzyloxy Pharmaceutical intermediates Lower lipophilicity than -CF₃; used in neuropathic pain drug candidates
4-(4-Fluorophenyl)-4-hydroxy piperidine 4-hydroxy and 4-fluorophenyl substituents NMDA receptor antagonists Hydroxyl group enhances hydrogen bonding; improves receptor selectivity
4-(4-(Trifluoromethyl)benzyl)piperidine Benzyl (-CH₂-) linkage instead of benzyloxy (-OCH₂) Unspecified (research chemical) Higher lipophilicity; absence of oxygen may reduce solubility

Heterocyclic Variants

  • Morpholine/Piperazine Derivatives :
    • In trisubstituted pyrimidines, morpholine maintains EP2 receptor potentiation (fold shift = 12.5), whereas piperidine derivatives show reduced activity (fold shift = 3.2). Piperazine and pyrrolidine analogues are inactive .
    • Key Insight : Six-membered rings with one heteroatom (piperidine, morpholine) optimize steric and electronic compatibility for EP2 modulation .

Substituent Position and Bioactivity

  • Fluorine Position in Benzamides :
    • Para-fluorine on 2-piperidinyl phenyl benzamides (CID890517) yields a fold shift of 15.6 (PGE₂ EC₅₀). Meta- or ortho-fluorine reduces activity to <5.0 .
  • Hydroxyl Group Addition :
    • Introducing a hydroxyl at the 4-position of piperidine (e.g., NMDA antagonist 10e) reduces α₁-adrenergic receptor affinity by 10-fold while retaining NMDA potency (IC₅₀ = 0.025 µM) .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP by ~1.5 units compared to non-fluorinated analogues, enhancing blood-brain barrier penetration .
  • Solubility :
    • Benzyloxy-linked derivatives (e.g., target compound) exhibit higher aqueous solubility (0.5 mg/mL) than benzyl-linked analogues (0.2 mg/mL) due to oxygen polarity .

Biological Activity

4-(4-Trifluoromethylbenzyloxy)piperidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a trifluoromethyl benzyloxy group. Its structural formula can be represented as follows:

C13H14F3NO\text{C}_{13}\text{H}_{14}\text{F}_3\text{N}O

This compound's unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It has been shown to modulate various signaling pathways, particularly those involved in cancer cell proliferation and survival.

Key Mechanisms:

  • Inhibition of TEAD Transcription Factors: Research indicates that derivatives of piperidine compounds can disrupt the YAP-TEAD association, which is crucial for the transcriptional activity in cancer cells. This inhibition leads to reduced cell growth in malignancies characterized by Hippo signaling defects .
  • Antiviral Activity: Some studies suggest that similar compounds have demonstrated inhibitory effects on viral proteases, indicating potential applications in antiviral therapies .

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound and its analogs. Below is a summary of significant findings:

StudyBiological ActivityFindings
Study 1TEAD InhibitionDemonstrated IC50 values indicating effective inhibition of TEAD transcription factors in various cancer cell lines .
Study 2Antiviral PropertiesShowed potential as an inhibitor against dengue virus protease, with low micromolar activity .
Study 3Enzyme InteractionInvestigated interactions with specific enzymes, suggesting modulation of enzymatic activity linked to cancer progression .

Case Studies

  • Cancer Cell Lines: In vitro studies using mesothelioma cells revealed that this compound significantly inhibited cell proliferation by disrupting TEAD-dependent transcriptional activity. The compound demonstrated a strong correlation between its inhibitory potency and the dependency of the cells on TEAD signaling pathways .
  • Viral Inhibition: A study focusing on flavivirus proteases indicated that derivatives of this compound could serve as effective inhibitors against dengue virus replication. The structure-activity relationship analysis highlighted the importance of the trifluoromethyl group in enhancing antiviral efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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